N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-10-13(21-16-15-10)14(18)17(7-11-4-5-19-9-11)8-12-3-2-6-20-12/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGSOGVVGFVUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, often using palladium-catalyzed Suzuki or Stille coupling.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Final Coupling: The furan, thiophene, and thiadiazole rings are coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and related structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the activity of c-Met, a receptor tyrosine kinase implicated in various cancers. In vitro studies demonstrated that N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide effectively inhibited cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its structure allows for effective charge transport, making it a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiadiazole derivatives in these devices can enhance performance due to their favorable electronic characteristics.
Synthesis of Novel Compounds
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical reactions allows researchers to explore new derivatives with enhanced biological activities or improved material properties. For example, modifications to the thiadiazole ring or substitution patterns on the furan and thiophene moieties can lead to compounds with tailored functionalities.
Case Studies
- Inhibition of c-Met : A study evaluated the structure–activity relationship (SAR) of various thiadiazole derivatives, including this compound. The results indicated that modifications at specific positions enhanced potency against c-Met mutants in human cancer cell lines .
- Organic Electronics Development : Research demonstrated that incorporating thiadiazole-based compounds into polymer matrices improved charge mobility in OLEDs. This application highlights the compound's role in advancing organic electronic materials.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole carboxamides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of structurally related analogs, focusing on substituent effects, synthesis routes, and bioactivity.
Table 1: Structural and Functional Comparison of Thiadiazole Carboxamides
Key Observations:
Substituent Impact on Bioactivity :
- Antibacterial Activity : Nitrothiophene derivatives (e.g., Compound 13) exhibit narrow-spectrum antibacterial properties, likely due to the electron-withdrawing nitro group enhancing target binding .
- Anticancer Activity : Alkylthio groups (e.g., 4a) correlate with potent cytotoxicity against HepG-2 cells (IC50 = 1.61 μg/mL), suggesting hydrophobic interactions play a role in cellular uptake .
- Electron-Deficient Cores : The 1,2,3-thiadiazole ring’s electron deficiency facilitates interactions with biological targets, as seen in both antibacterial and anticancer analogs .
Synthesis Strategies :
- Carbodiimide Coupling : Most analogs (e.g., 47n, SI104) are synthesized using HATU/HBTU-mediated amidation, ensuring high yields and purity .
- Functional Group Compatibility : The presence of furan and thiophene in the target compound necessitates inert reaction conditions to prevent ring oxidation .
Safety Profiles :
- The target compound’s hazards (H315, H319, H335) are comparable to other thiadiazoles, which often require precautions against dermal/ocular exposure . Nitrothiophene derivatives (e.g., Compound 13) may pose additional risks due to nitro group reactivity .
Table 2: Comparative Physicochemical Properties
Biological Activity
N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its bioisosteric properties, allowing it to mimic other biologically active structures. The presence of the furan and thiophene moieties contributes to its unique interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . Research has shown that derivatives of thiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines with IC50 values indicating promising efficacy .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties , particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways . The specific compound under review has shown moderate to high activity against several bacterial strains.
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers apoptosis through mitochondrial pathways.
- Inhibition of Key Enzymes : Acts as an inhibitor of c-Met and VEGFR-2, critical in tumor growth and angiogenesis .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.8 | |
| Anticancer | HCT-116 | 8.1 | |
| Anticancer | PC-3 | 10.0 | |
| Antimicrobial | Staphylococcus aureus | 15.0 |
Case Studies
In a study evaluating the anticancer potential of thiadiazole derivatives, specific compounds were synthesized and tested for their antiproliferative activity using the MTT assay. Notably, compounds with substitutions at the thiadiazole ring showed enhanced activity against various cancer cell lines compared to standard drugs like doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(furan-3-ylmethyl)-4-methyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Preparation of substituted thiadiazole precursors (e.g., 1,2,3-thiadiazole-5-carboxylic acid derivatives) through cyclization of thiosemicarbazides or hydrazinecarbothioamides under reflux in acetonitrile or DMF .
- Step 2 : Dual alkylation of the carboxamide nitrogen using furan-3-ylmethyl and thiophen-2-ylmethyl halides in the presence of K₂CO₃ in DMF at room temperature, as demonstrated in analogous N,N-dialkylation reactions .
- Validation : Confirm purity via thin-layer chromatography (TLC) and structural integrity via ¹H/¹³C NMR (e.g., in DMSO-d₆) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Methods :
- NMR Spectroscopy : Assign peaks for thiadiazole (C=S at ~160–170 ppm), furan (C-O-C at ~100–110 ppm), and thiophene (C-S-C at ~125–135 ppm) in ¹H/¹³C NMR .
- X-ray Crystallography : Use SHELXL for small-molecule refinement and Mercury CSD 2.0 for visualizing crystal packing and intermolecular interactions .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (expected: ~363.16 g/mol for C₁₆H₁₄N₄O₂S₂) .
Advanced Research Questions
Q. What biochemical mechanisms underlie the reported anticancer activity of structurally related thiadiazole derivatives?
- Mechanistic Insights :
- Thiadiazoles inhibit tubulin polymerization or DNA topoisomerase II, as seen in analogs like N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides, which disrupt microtubule assembly in cancer cells .
- Substituent effects: The furan and thiophene groups enhance lipophilicity, improving membrane permeability, while the thiadiazole core facilitates π-stacking with nucleic acids .
- Experimental Design :
- Perform in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and compare IC₅₀ values against structurally similar compounds .
Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives across studies?
- Strategies :
- Structural Variability : Differences in substituents (e.g., methyl vs. chloro groups) significantly alter bioactivity. For example, 4-methyl substitution on thiadiazole enhances stability but may reduce solubility .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Cross-validate results using orthogonal methods (e.g., flow cytometry vs. Western blot) .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM). Prioritize poses with hydrogen bonds to thiadiazole S/N atoms .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., Hammett constants) with observed IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
